molecular formula C16H22F2N2O2 B14859379 2-(2,5-Difluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(2,5-Difluoro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14859379
M. Wt: 312.35 g/mol
InChI Key: JKMMUXMSGCDTKD-UHFFFAOYSA-N
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Description

®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a difluorobenzyl group and a tert-butyl ester functional group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via a nucleophilic substitution reaction using 2,5-difluorobenzyl chloride and the piperazine intermediate.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Studies have shown that derivatives of this compound exhibit activity against certain types of cancer cells and neurological disorders.

Industry

In the industrial sector, ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of ®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and materials science.

Uniqueness

®-2-(2,5-DIFLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the difluorobenzyl group and the tert-butyl ester, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential as a pharmacological agent compared to other similar compounds.

Properties

Molecular Formula

C16H22F2N2O2

Molecular Weight

312.35 g/mol

IUPAC Name

tert-butyl 2-[(2,5-difluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-7-6-19-10-13(20)9-11-8-12(17)4-5-14(11)18/h4-5,8,13,19H,6-7,9-10H2,1-3H3

InChI Key

JKMMUXMSGCDTKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=C(C=CC(=C2)F)F

Origin of Product

United States

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